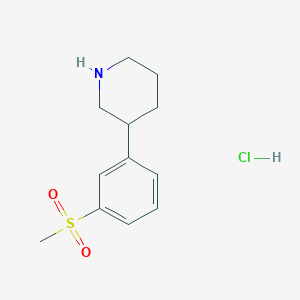
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- Synthesis of Antiarrhythmic Agents : A study by Oinuma et al. (1990) describes the synthesis of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective class III antiarrhythmic agents. These compounds were produced through a modified Michael reaction and alkylation processes, demonstrating their potential in medicinal chemistry applications (Oinuma et al., 1990).
Bioconjugate Chemistry
- Sulfomethylation of Polyazamacrocycles : Research by van Westrenen and Sherry (1992) involved the sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite. This study highlights the potential of 3-(3-Methanesulfonyl-phenyl)-piperidine derivatives in creating mixed-side-chain macrocyclic chelates for biochemical applications (van Westrenen & Sherry, 1992).
Organic Syntheses
- Reactions with Iminium Ions : Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine. This research adds to the understanding of organic synthesis processes, particularly in the formation of complex organic compounds (Arnold et al., 2003).
Enzyme Inhibition Studies
- Selective Na+/H+ Exchange Inhibitors : Weichert et al. (1997) discuss the synthesis of compounds like HOE 694, which is a derivative of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective inhibitors of Na+/H+ exchange. These compounds are valuable in physiological and pharmacological research, particularly in studies related to cellular ion exchange mechanisms (Weichert et al., 1997).
Pharmaceutical Chemistry
- β3-Adrenoceptor Agonists : Perrone et al. (2009) report the development of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as potent and selective β3-adrenoceptor agonists. These findings are significant for the development of drugs targeting β3-adrenoceptors, which are important in treating various pathological conditions (Perrone et al., 2009).
Chemical Kinetics and Reactions
- Cyclin-Dependent Kinase Inhibitors : Griffin et al. (2006) explored the development of cyclin-dependent kinase inhibitors using a novel variant of the Cope elimination process. This research, involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, contributes to the field of cancer research by identifying potential inhibitors of key proteins involved in cell cycle regulation (Griffin et al., 2006).
Propiedades
IUPAC Name |
3-(3-methylsulfonylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLOMFBBVEBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

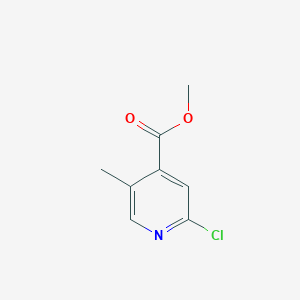
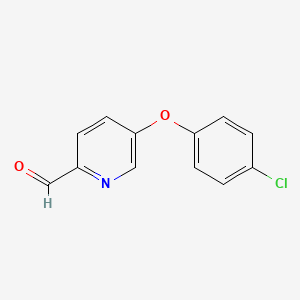
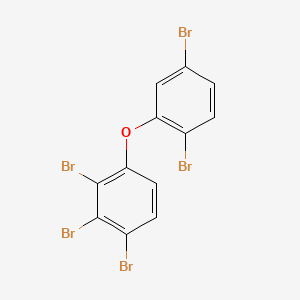
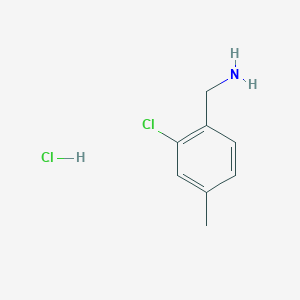
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)

![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)
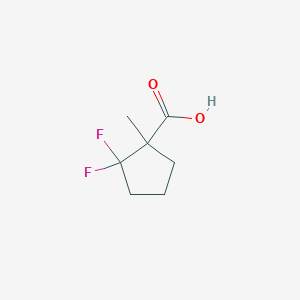

![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)
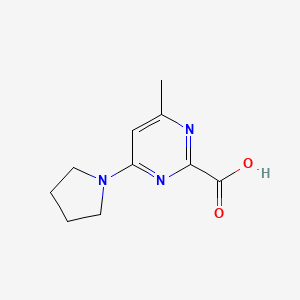


![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)